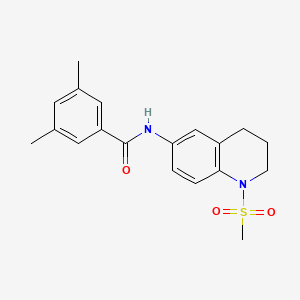

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-17-6-7-18-15(12-17)5-4-8-21(18)25(3,23)24/h6-7,9-12H,4-5,8H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDUDJYJDKFCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The methanesulfonyl group is then introduced via sulfonylation using methanesulfonyl chloride and a base such as triethylamine. Finally, the dimethylbenzamide moiety is attached through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents like tetrahydrofuran (THF).

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), and mild heating.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in HDAC Inhibition

Several benzamide derivatives with HDAC inhibitory activity share structural motifs with the target compound. Key examples include:

N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (6j)

- Structure: Replaces the tetrahydroquinoline core with a benzyl-tetrazolyl group and incorporates a hydroxamic acid moiety.

- Activity : Exhibits potent HDAC6 inhibition (IC₅₀ = 12 nM) due to the hydroxamic acid zinc-binding group .

- Key Difference : The hydroxamic acid enhances metal-binding affinity but reduces metabolic stability compared to the methanesulfonyl group in the target compound.

N-(2-(Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (1x)

- Structure : Features a peptoid backbone with a 3,5-dimethylbenzamide and hydroxamic acid.

- Activity : Selective for HDAC1/2 (IC₅₀ = 50–100 nM) but shows cytotoxicity at higher concentrations .

- Key Difference : The absence of a sulfonyl group reduces solubility compared to the target compound.

LMK-235 ([N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide])

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s methanesulfonyl group likely improves solubility (lower LogP) compared to alkylamino-substituted analogs like 1x.

- Hydroxamic acid-containing compounds (6j, LMK-235) exhibit stronger HDAC inhibition but shorter half-lives due to susceptibility to hydrolysis.

Structure-Activity Relationships (SAR)

- Benzamide Substitution : The 3,5-dimethyl groups on the benzamide enhance hydrophobic interactions with HDAC catalytic pockets, as seen in 6j and LMK-235 .

- Sulfonyl vs. Hydroxamate : Methanesulfonyl groups may reduce direct metal coordination but improve stability, whereas hydroxamates offer stronger binding at the expense of pharmacokinetics .

- Core Rigidity: The tetrahydroquinoline scaffold in the target compound may enforce a binding conformation distinct from flexible peptoid-based analogs like 1x .

Toxicity and Selectivity

- Compounds with hydroxamic acids (e.g., 6j, LMK-235) show dose-dependent cytotoxicity, whereas the target compound’s sulfonyl group may mitigate off-target effects .

- Peptoid-based derivatives (e.g., 1x) exhibit higher renal clearance, suggesting the target compound’s tetrahydroquinoline core could enhance tissue retention .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a tetrahydroquinoline moiety linked to a 3,5-dimethylbenzamide through a methanesulfonyl group. Its molecular formula is , which contributes to its solubility and biological interactions. The sulfonamide functional group enhances the compound's pharmacological properties, making it a subject of interest in drug development.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. The presence of the tetrahydroquinoline core is associated with various biological effects:

- Antibacterial Activity : Similar compounds with sulfonamide groups have demonstrated significant antibacterial properties. The unique structure may allow for broad-spectrum activity against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : The compound could interact with cellular receptors to modulate signaling pathways associated with inflammation and cancer progression.

- Gene Expression Alteration : It may influence the expression of genes related to cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This can be achieved via the Skraup synthesis or Pictet-Spengler reaction.

- Introduction of Methanesulfonyl Group : Sulfonylation using methanesulfonyl chloride is commonly employed.

- Amidation Reaction : The final step involves coupling the tetrahydroquinoline derivative with 3,5-dimethylbenzoic acid using coupling agents like EDCI.

Study on Anticancer Activity

A study published in PubMed explored the anticancer effects of similar tetrahydroquinoline derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The study reported an IC50 value indicating effective concentration levels for inducing cell death in various cancer cell lines .

Study on Antibacterial Activity

Another research article assessed the antibacterial properties of sulfonamide derivatives similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |

| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |

| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |

This table highlights how this compound stands out due to its specific combination of functional groups and potential dual activity against bacteria and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.